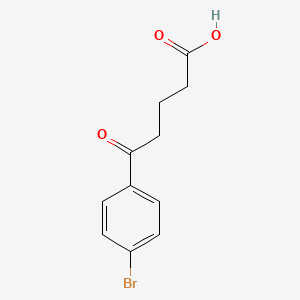

5-(4-Bromophenyl)-5-oxopentanoic acid

説明

特性

IUPAC Name |

5-(4-bromophenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15/h4-7H,1-3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKKQTFYOQBCBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20536351 | |

| Record name | 5-(4-Bromophenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20536351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35333-26-7 | |

| Record name | 5-(4-Bromophenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20536351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 5-(4-Bromophenyl)-5-oxopentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Bromophenyl)-5-oxopentanoic acid is a chemical compound with potential applications in medicinal chemistry and drug discovery. Its structural motif, featuring a bromophenyl ketone and a carboxylic acid, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known properties of 5-(4-Bromophenyl)-5-oxopentanoic acid, including its physicochemical characteristics, a probable synthetic route with a detailed experimental protocol, and an exploration of its potential, though not yet fully elucidated, pharmacological relevance. The information is presented to support further research and development efforts involving this compound.

Chemical and Physical Properties

While extensive experimental data for 5-(4-Bromophenyl)-5-oxopentanoic acid is not widely published, its fundamental properties can be summarized from available sources and predictive models.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁BrO₃ | [1] |

| Molecular Weight | 271.11 g/mol | [2] |

| CAS Number | 35333-26-7 | [3] |

| Appearance | White to off-white crystalline powder (predicted) | N/A |

| Melting Point | Not available (A related compound, 4-Benzamido-5-((4-bromophenyl)amino)-5-oxopentanoic acid, has a melting point of 194-196°C) | [4] |

| Solubility | Soluble in DMSO and methanol; sparingly soluble in water (predicted) | N/A |

| SMILES | C1=CC(=CC=C1C(=O)CCCC(=O)O)Br | [1] |

| InChI | InChI=1S/C11H11BrO3/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15/h4-7H,1-3H2,(H,14,15) | [1] |

Spectroscopic Data:

Synthesis

A likely and established method for the synthesis of 5-(4-Bromophenyl)-5-oxopentanoic acid is the Friedel-Crafts acylation of bromobenzene with glutaric anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[2][6][7]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on established procedures for similar compounds and should be adapted and optimized for safety and yield.

Materials:

-

Bromobenzene

-

Glutaric anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware and equipment for inert atmosphere reactions.

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 to 2.2 equivalents) to anhydrous dichloromethane.

-

Reagent Addition: Dissolve glutaric anhydride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred suspension of aluminum chloride in dichloromethane at 0°C (ice bath).

-

Addition of Bromobenzene: After the complete addition of the glutaric anhydride solution, add bromobenzene (1.0 to 1.2 equivalents) dropwise to the reaction mixture at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0°C and quench it by the slow and careful addition of crushed ice, followed by concentrated hydrochloric acid.

-

Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of 5-(4-Bromophenyl)-5-oxopentanoic acid.

Potential Pharmacological Relevance

Direct experimental data on the biological activity of 5-(4-Bromophenyl)-5-oxopentanoic acid is currently lacking in publicly available literature. However, the presence of its core structure in known pharmacologically active molecules suggests potential areas for investigation.

Endothelin Receptor Antagonism

The 5-(4-bromophenyl) moiety is a key structural feature of Macitentan , a potent dual endothelin-A and endothelin-B receptor antagonist.[8][9][10][11][12] Endothelin receptor antagonists are used in the treatment of pulmonary arterial hypertension.[11][12][13] The endothelin signaling pathway plays a crucial role in vasoconstriction and cell proliferation.[9][10] While 5-(4-Bromophenyl)-5-oxopentanoic acid itself is unlikely to be a potent antagonist, it could serve as a valuable starting material or fragment for the design and synthesis of new endothelin receptor modulators.

Hypothesized Relationship to Endothelin Pathway:

Caption: Potential role as a precursor for endothelin receptor antagonists.

PI3K/Akt Signaling Pathway

A related compound, 5-bromopentanoic acid, has been utilized as a synthetic intermediate in the development of PI3K (Phosphoinositide 3-kinase) inhibitors.[3] The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is implicated in cancer and other diseases.[14][15][16][17][18] The structural similarity suggests that 5-(4-Bromophenyl)-5-oxopentanoic acid could also be explored as a scaffold for the synthesis of novel PI3K pathway inhibitors.

Hypothesized Relationship to PI3K/Akt Pathway:

Caption: Potential role as a precursor for PI3K pathway inhibitors.

Antidiabetic and Anticancer Potential

Derivatives of β-amino ketones containing a 4-bromophenyl moiety have shown some potential as antidiabetic agents by inhibiting protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, and activating PPARγ.[19][20][21][22][23] Additionally, other classes of brominated compounds have been investigated for their anticancer activities.[24] These findings suggest that 5-(4-Bromophenyl)-5-oxopentanoic acid could be a starting point for the development of novel compounds with potential applications in metabolic disorders and oncology.

Conclusion

5-(4-Bromophenyl)-5-oxopentanoic acid is a compound with established chemical identity but limited publicly available experimental data. Its synthesis via Friedel-Crafts acylation is a well-precedented and viable route. While its direct biological activity remains to be thoroughly investigated, its structural relationship to known bioactive molecules, particularly in the areas of endothelin receptor antagonism and PI3K inhibition, highlights its potential as a valuable building block in drug discovery and development. Further research is warranted to fully characterize its physical, chemical, and pharmacological properties to unlock its full potential for scientific and therapeutic applications.

References

- 1. PubChemLite - 5-(4-bromophenyl)-5-oxopentanoic acid (C11H11BrO3) [pubchemlite.lcsb.uni.lu]

- 2. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 3. caymanchem.com [caymanchem.com]

- 4. rsc.org [rsc.org]

- 5. 35333-26-7|5-(4-Bromophenyl)-5-oxopentanoic acid|BLD Pharm [bldpharm.com]

- 6. maths.tcd.ie [maths.tcd.ie]

- 7. Organic Chemistry Portal - Literature [organic-chemistry.org]

- 8. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Endothelin receptor antagonists for pulmonary arterial hypertension: rationale and place in therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Endothelin receptor antagonists for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dual inhibitors of RAF-MEK-ERK and PI3K-PDK1-AKT pathways: Design, synthesis and preliminary anticancer activity studies of 3-substituted-5-(phenylamino) indolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Concomitant Inhibition of PI3Kβ and BRAF or MEK in PTEN-Deficient/BRAF-Mutant Melanoma Treatment: Preclinical Assessment of SAR260301 Oral PI3Kβ-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The complex balance of PI3K inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis, and antidiabetic activity of 4-phenoxynicotinamide and 4-phenoxypyrimidine-5-carboxamide derivatives as potent and orally efficacious TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Evaluation of Antioxidant, Antidiabetic and Antiobesity Potential of Selected Traditional Medicinal Plants [frontiersin.org]

- 21. Potential Antidiabetic Activity of Extracts and Isolated Compound from Adenosma bracteosum (Bonati) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Bioactive Compounds in Anti-Diabetic Plants: From Herbal Medicine to Modern Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antidiabetic Phytochemicals From Medicinal Plants: Prospective Candidates for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Rational Design, Green Synthesis, and Biological Evaluation of Novel Imidazole Derivatives as Potent EGFR Inhibitors via One-Pot Four-Component Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 5-(4-Bromophenyl)-5-oxopentanoic Acid

CAS Number: 35333-26-7

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(4-Bromophenyl)-5-oxopentanoic acid, a valuable building block in medicinal chemistry and drug discovery. While detailed experimental studies on this specific molecule are not extensively available in public literature, this document consolidates known information and provides theoretical frameworks for its synthesis and potential applications based on established chemical principles and data from structurally related compounds.

Core Physicochemical Properties

The fundamental properties of 5-(4-Bromophenyl)-5-oxopentanoic acid are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Source |

| CAS Number | 35333-26-7 | [1][2][3] |

| Molecular Formula | C₁₁H₁₁BrO₃ | [1][2][4] |

| Molecular Weight | 271.11 g/mol | [1][2][4] |

| Purity | Typically ≥97% | [2] |

| Storage | Room temperature, sealed in a dry environment | [2][4] |

| SMILES | O=C(O)CCCC(C1=CC=C(Br)C=C1)=O | [4] |

| InChIKey | YWKKQTFYOQBCBE-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The most probable synthetic route for 5-(4-Bromophenyl)-5-oxopentanoic acid is the Friedel-Crafts acylation of bromobenzene with glutaric anhydride.[5][6][7] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.

Proposed Synthetic Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on established methods for Friedel-Crafts acylation.[5][6][7][8] Researchers should optimize reaction conditions for specific laboratory settings.

Materials:

-

Bromobenzene

-

Glutaric anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 to 2.2 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve glutaric anhydride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension.

-

After the addition is complete, add bromobenzene (1.0 to 1.2 equivalents) dropwise, maintaining the temperature at 0°C.

-

Once the addition of bromobenzene is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to 0°C and carefully quench the reaction by the slow addition of crushed ice, followed by concentrated hydrochloric acid to dissolve the aluminum salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 5-(4-Bromophenyl)-5-oxopentanoic acid can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture).

Spectroscopic Characterization

As of the date of this document, specific, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 5-(4-Bromophenyl)-5-oxopentanoic acid is limited. Researchers synthesizing this compound will need to perform their own analyses to confirm its structure and purity.

Potential Applications in Drug Discovery and Development

While direct biological activity data for 5-(4-Bromophenyl)-5-oxopentanoic acid is not widely published, its chemical structure suggests several potential applications in medicinal chemistry.

-

Building Block for Protein Degraders: This compound is classified by some chemical suppliers as a "Protein Degrader Building Block".[2] This suggests its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or other molecular glues. The carboxylic acid and the bromophenyl moiety can serve as handles for further chemical modification to link to a ligand for a target protein and an E3 ubiquitin ligase ligand.

-

Scaffold for Bioactive Molecules: The core structure of a substituted phenyl group linked to a flexible carboxylic acid chain is a common motif in various therapeutic agents. Structurally similar compounds have been investigated for a range of biological activities:

-

Anti-inflammatory and Analgesic Agents: The related compound, 5-(4-Fluorophenyl)-5-oxopentanoic acid, is a known intermediate in the synthesis of anti-inflammatory and analgesic drugs.[9]

-

Anticancer and Antimicrobial Agents: Derivatives of 5-oxopyrrolidine, which can be synthesized from related pentanoic acid structures, have shown promising anticancer and antimicrobial activities.[10]

-

Endothelin Receptor Antagonists: The 4-bromophenyl moiety is present in potent drugs like Macitentan, a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension.[11]

-

Conclusion

5-(4-Bromophenyl)-5-oxopentanoic acid is a readily synthesizable compound with significant potential as a versatile building block in modern drug discovery. Its primary utility likely lies in its application as a scaffold for creating more complex molecules, particularly in the burgeoning field of targeted protein degradation. While direct biological data on this specific molecule is scarce, the established activities of structurally related compounds provide a strong rationale for its exploration in various therapeutic areas. Further research is warranted to fully elucidate its physicochemical properties, biological activities, and full potential in the development of novel therapeutics.

References

- 1. rsc.org [rsc.org]

- 2. calpaclab.com [calpaclab.com]

- 3. 5-(4-Bromophenyl)-5-oxopentanoic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. 35333-26-7|5-(4-Bromophenyl)-5-oxopentanoic acid|BLD Pharm [bldpharm.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. byjus.com [byjus.com]

- 8. maths.tcd.ie [maths.tcd.ie]

- 9. chemimpex.com [chemimpex.com]

- 10. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-(4-Bromophenyl)-5-oxopentanoic acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the chemical properties, experimental protocols, and potential applications of 5-(4-Bromophenyl)-5-oxopentanoic acid, a key building block in medicinal chemistry and drug discovery.

Core Chemical and Physical Properties

5-(4-Bromophenyl)-5-oxopentanoic acid is a carboxylic acid and ketone derivative of bromobenzene. Its chemical structure makes it a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents.

| Property | Value | Source |

| Molecular Weight | 271.11 g/mol | [1][2] |

| Molecular Formula | C₁₁H₁₁BrO₃ | [1][2][3][4] |

| CAS Number | 35333-26-7 | [1][2] |

| Purity | ≥97% | [1] |

| Monoisotopic Mass | 269.98917 Da | [4] |

| Storage | Room temperature, sealed in a dry environment | [1][2] |

| SMILES | O=C(O)CCCC(=O)C1=CC=C(Br)C=C1 | [2] |

| InChIKey | YWKKQTFYOQBCBE-UHFFFAOYSA-N | [3][4] |

Synthesis and Experimental Protocols

The synthesis of 5-(4-Bromophenyl)-5-oxopentanoic acid and similar compounds can be achieved through various organic synthesis routes. A common method involves the Friedel-Crafts acylation of bromobenzene with glutaric anhydride.

2.1. Synthesis of 5-(4-Bromophenyl)-5-oxopentanoic acid

A general procedure for the synthesis of related compounds involves the reaction of a substituted phenyl compound with an acid anhydride in the presence of a Lewis acid catalyst.[5]

-

Materials: Bromobenzene, glutaric anhydride, aluminum chloride (AlCl₃), dichloromethane (CH₂Cl₂), hydrochloric acid (HCl), water, ethyl acetate, anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

To a stirred suspension of aluminum chloride in dichloromethane, add glutaric anhydride portion-wise at 0°C.

-

Add bromobenzene dropwise to the mixture, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

The reaction is then quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 5-(4-Bromophenyl)-5-oxopentanoic acid.

-

2.2. Analytical Method: High-Performance Liquid Chromatography (HPLC)

Purity analysis of 5-(4-Bromophenyl)-5-oxopentanoic acid and its derivatives is commonly performed using reverse-phase HPLC.[6][7]

-

Instrumentation:

-

HPLC system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

-

-

Mobile Phase:

-

Gradient Elution: A typical gradient would start with a low percentage of acetonitrile, which is gradually increased over the course of the run to elute compounds of increasing hydrophobicity.[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Column Temperature: 30°C.[7]

-

Detection: UV at 254 nm.[6]

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile or a mixture of the mobile phases, to a concentration of approximately 1 mg/mL.[7]

Diagrams and Visualizations

3.1. Synthetic Workflow

3.2. Role in Drug Discovery

References

- 1. calpaclab.com [calpaclab.com]

- 2. 35333-26-7|5-(4-Bromophenyl)-5-oxopentanoic acid|BLD Pharm [bldpharm.com]

- 3. 5-(4-Bromophenyl)-5-oxopentanoic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. PubChemLite - 5-(4-bromophenyl)-5-oxopentanoic acid (C11H11BrO3) [pubchemlite.lcsb.uni.lu]

- 5. CN101423515A - Novel preparation method of Ezetimibe - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-(4-Bromophenyl)-5-oxopentanoic Acid

This technical guide provides a comprehensive overview of the chemical structure, formula, synthesis, and physicochemical properties of 5-(4-Bromophenyl)-5-oxopentanoic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Formula

5-(4-Bromophenyl)-5-oxopentanoic acid is a ketoacid derivative of pentanoic acid. The structure features a pentanoic acid chain where the carbon at the 5-position is part of a ketone group. This carbonyl group is attached to a bromophenyl ring at the para position.

Molecular Formula: C₁₁H₁₁BrO₃[1][2]

Structure:

Nomenclature:

Physicochemical Data

A summary of the key quantitative data for 5-(4-Bromophenyl)-5-oxopentanoic acid is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 271.11 g/mol | [1] |

| Molecular Formula | C₁₁H₁₁BrO₃ | [1][2] |

| CAS Number | 35333-26-7 | [1][2] |

| SMILES | O=C(O)CCCC(=O)c1ccc(Br)cc1 | [1] |

| InChI | InChI=1S/C11H11BrO3/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15/h4-7H,1-3H2,(H,14,15) |

Experimental Protocols

The primary method for the synthesis of 5-(4-Bromophenyl)-5-oxopentanoic acid is the Friedel-Crafts acylation of bromobenzene with glutaric anhydride.

Synthesis of 5-(4-Bromophenyl)-5-oxopentanoic acid via Friedel-Crafts Acylation

This protocol is adapted from a standard and reliable procedure for Friedel-Crafts acylation.

Materials:

-

Glutaric anhydride

-

Bromobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) or another suitable inert solvent

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Water

-

Toluene for recrystallization

Procedure:

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, suspend glutaric anhydride and bromobenzene in dichloromethane.

-

Cool the mixture in an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred mixture. The temperature should be maintained near 0°C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the evolution of HCl gas ceases.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, followed by a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and remove the solvent by rotary evaporation to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent such as toluene to obtain 5-(4-Bromophenyl)-5-oxopentanoic acid as a crystalline solid.

Mandatory Visualizations

Logical Relationship of Compound Identification

The following diagram illustrates the logical workflow for identifying the compound based on its nomenclature.

Caption: Identification of 5-(4-Bromophenyl)-5-oxopentanoic acid.

Experimental Workflow for Synthesis

The diagram below outlines the key steps in the synthesis and purification of 5-(4-Bromophenyl)-5-oxopentanoic acid.

Caption: Synthesis and Purification Workflow.

References

5-(4-Bromophenyl)-5-oxopentanoic Acid: A Comprehensive Technical Guide for Drug Discovery and Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of 5-(4-Bromophenyl)-5-oxopentanoic acid, a versatile chemical building block with significant potential in medicinal chemistry and materials science. This document provides detailed experimental protocols, comprehensive data summaries, and visualizations of relevant biological pathways and experimental workflows to support its use in research and development.

Chemical Properties and Data

5-(4-Bromophenyl)-5-oxopentanoic acid is a keto-carboxylic acid featuring a bromophenyl group. This unique combination of functional groups – a ketone, a carboxylic acid, and an aryl bromide – makes it a highly versatile scaffold for the synthesis of a wide range of complex molecules. The aryl bromide allows for various cross-coupling reactions, the ketone can be used for the formation of heterocycles or further functionalization, and the carboxylic acid provides a handle for amide bond formation or esterification.

Physicochemical and Spectral Data

| Property | Value | Reference |

| CAS Number | 35333-26-7 | [1][2] |

| Molecular Formula | C₁₁H₁₁BrO₃ | [1] |

| Molecular Weight | 271.11 g/mol | [1] |

| Purity | ≥97% | [1] |

| Appearance | White to off-white solid | |

| Storage | Room temperature, sealed in a dry environment | [2] |

| Melting Point | 194-196°C (for a derivative, 4-Benzamido-5-((4-bromophenyl)amino)-5-oxopentanoic acid) | [3] |

| ¹H NMR (300 MHz, DMSO-d₆) of a derivative | δ 10.39 (s, 1H), 8.71 (d, J = 6.63 Hz, 1H), 7.92 (d, J = 6.66 Hz, 2H), 7.46-7.83 (m, 7H), 4.55 (d, J = 5.25 Hz, 1H), 2.36-2.64 (m, 2H), 2.06-2.20 (m, 2H) | [3] |

| HRMS (ESI) of a derivative | [M+H]⁺ calculated for C₁₈H₁₇BrN₂O₄: 405.0444, found: 405.0438 | [3] |

| Predicted XlogP | 2.4 | [4] |

Synthesis and Experimental Protocols

The primary route for the synthesis of 5-(4-Bromophenyl)-5-oxopentanoic acid is the Friedel-Crafts acylation of bromobenzene with glutaric anhydride.

Experimental Protocol: Synthesis of 5-(4-Bromophenyl)-5-oxopentanoic acid

Reaction:

Materials:

-

Bromobenzene

-

Glutaric anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Water

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), add anhydrous aluminum chloride (2.2 eq) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

-

Addition of Reactants: To the cooled suspension, add bromobenzene (1.0 eq) dropwise. In the dropping funnel, dissolve glutaric anhydride (1.1 eq) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.[5]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

-

Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[5] This will hydrolyze the aluminum chloride complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by a saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield 5-(4-Bromophenyl)-5-oxopentanoic acid as a solid.

Applications as a Chemical Building Block

5-(4-Bromophenyl)-5-oxopentanoic acid is a valuable starting material for the synthesis of a variety of complex organic molecules, particularly in the field of drug discovery.

Synthesis of Heterocyclic Compounds and Bioactive Molecules

The keto-acid functionality allows for the construction of various heterocyclic systems, which are prevalent in many pharmaceuticals. For example, the ketone can be a precursor to pyrimidines, pyridazines, and other important scaffolds.

Application in the Development of RhoA Inhibitors

Derivatives of 5-(4-Bromophenyl)-5-oxopentanoic acid have been investigated as inhibitors of RhoA, a small GTPase that is a key regulator of the actin cytoskeleton.[3] Overactivation of the RhoA signaling pathway is implicated in various diseases, including cancer, cardiovascular diseases, and neurological disorders.

The following diagram illustrates a simplified overview of the RhoA signaling pathway, highlighting the role of its downstream effector, ROCK (Rho-associated kinase).

References

The Strategic Utility of 5-(4-Bromophenyl)-5-oxopentanoic Acid in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Bromophenyl)-5-oxopentanoic acid is a versatile bifunctional molecule that is emerging as a valuable building block in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive keto group, a carboxylic acid handle, and a bromophenyl moiety amenable to cross-coupling reactions, provides a robust scaffold for the synthesis of a diverse range of complex molecular architectures. This technical guide explores the potential research applications of 5-(4-Bromophenyl)-5-oxopentanoic acid, with a focus on its role in the development of novel therapeutics, including inhibitors of key cellular signaling pathways and its application in targeted protein degradation. Detailed experimental protocols for its synthesis and derivatization are provided, alongside a summary of relevant biological data for its derivatives.

Core Chemical Properties

5-(4-Bromophenyl)-5-oxopentanoic acid is a white to off-white solid. Its key chemical identifiers and properties are summarized in the table below.

| Property | Value |

| CAS Number | 35333-26-7 |

| Molecular Formula | C₁₁H₁₁BrO₃ |

| Molecular Weight | 271.11 g/mol |

| IUPAC Name | 5-(4-bromophenyl)-5-oxopentanoic acid |

| Canonical SMILES | C1=CC(=CC=C1C(=O)CCCC(=O)O)Br |

| Solubility | Soluble in organic solvents like DMSO and DMF |

Synthesis and Derivatization

The primary route for the synthesis of 5-(4-Bromophenyl)-5-oxopentanoic acid is through the Friedel-Crafts acylation of bromobenzene with glutaric anhydride. This well-established reaction provides a straightforward and scalable method for producing the core compound.

Experimental Protocol: Synthesis of 5-(4-Bromophenyl)-5-oxopentanoic acid via Friedel-Crafts Acylation

Materials:

-

Bromobenzene

-

Glutaric anhydride

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add glutaric anhydride (1.0 equivalent) portion-wise, maintaining the temperature below 5 °C.

-

Allow the mixture to stir at 0 °C for 15 minutes.

-

Add bromobenzene (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid (2-3 equivalents).

-

Stir the mixture vigorously for 30 minutes.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 5-(4-Bromophenyl)-5-oxopentanoic acid as a solid.

Derivatization Potential

The bifunctional nature of 5-(4-Bromophenyl)-5-oxopentanoic acid allows for a wide range of chemical modifications. The carboxylic acid can be readily converted to esters, amides, or used in coupling reactions. The ketone functionality can undergo reactions such as reduction, reductive amination, or be used to form heterocyclic rings. The bromophenyl group is a key handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.

Potential Research Applications

The strategic placement of functional groups in 5-(4-Bromophenyl)-5-oxopentanoic acid makes it an ideal starting material for synthesizing libraries of compounds for screening in various therapeutic areas.

Development of RhoA Inhibitors

The Rho family of small GTPases, including RhoA, are critical regulators of the actin cytoskeleton and are implicated in cancer cell migration and invasion. The development of RhoA inhibitors is a promising strategy for anti-cancer therapeutics. Derivatives of 5-(4-Bromophenyl)-5-oxopentanoic acid have been explored as scaffolds for novel RhoA inhibitors. For instance, amidation of the carboxylic acid and further elaboration can lead to compounds that occupy the binding pocket of RhoA.

Synthesis of Novel Antidiabetic Agents

Research into novel therapeutics for type 2 diabetes is a major focus of drug discovery. Compounds derived from 4-bromoacetophenone, a related precursor, have shown potential as antidiabetic agents.[1] These compounds can act through various mechanisms, including the inhibition of protein tyrosine phosphatase 1B (PTP1B) or α-glucosidase.[1] The core structure of 5-(4-Bromophenyl)-5-oxopentanoic acid provides a template for the synthesis of new chemical entities with potential for glycemic control.

Building Block for PROTACs

Proteolysis-targeting chimeras (PROTACs) are an exciting new class of therapeutics that hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. PROTACs consist of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. The flexible and tunable nature of the linker is crucial for the efficacy of the PROTAC. 5-(4-Bromophenyl)-5-oxopentanoic acid is an excellent starting point for the synthesis of PROTAC linkers. The carboxylic acid can be attached to one of the ligands, while the bromophenyl group can be functionalized to connect to the other ligand, with the pentanoic acid chain forming the core of the linker.

Quantitative Data Summary

Direct biological activity data for 5-(4-Bromophenyl)-5-oxopentanoic acid is not extensively reported in the literature, as it is primarily used as a synthetic intermediate. However, data for derivatives synthesized from related precursors highlight the potential of this chemical scaffold.

Table 1: Biological Activity of a Derivative

| Compound ID | Target | Activity (IC₅₀) | Assay | Reference |

| DDO-5714 | RhoA | Not explicitly stated | In vitro assays | [2] |

Note: DDO-5714 is 4-Benzamido-5-((4-bromophenyl)amino)-5-oxopentanoic acid, a derivative that could be synthesized from the core compound.

Conclusion

5-(4-Bromophenyl)-5-oxopentanoic acid represents a strategically important building block for modern drug discovery. Its synthetic accessibility and the versatility of its functional groups provide a powerful platform for the generation of diverse chemical libraries. The potential applications in developing inhibitors for oncology targets like RhoA, novel antidiabetic agents, and its utility in the rapidly advancing field of targeted protein degradation underscore its value to the research community. Further exploration of the chemical space accessible from this core scaffold is warranted and holds significant promise for the discovery of new therapeutic agents.

References

An In-depth Technical Guide to the Safety and Handling of 5-(4-Bromophenyl)-5-oxopentanoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-(4-Bromophenyl)-5-oxopentanoic acid, a compound often utilized as a building block in organic synthesis and drug discovery. The following sections detail the chemical and physical properties, hazard identification, handling protocols, and emergency procedures to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

Proper handling and storage procedures are directly related to the physical and chemical properties of a substance. Key data for 5-(4-Bromophenyl)-5-oxopentanoic acid are summarized below.

| Property | Value | Source |

| CAS Number | 35333-26-7 | [1][2] |

| Molecular Formula | C₁₁H₁₁BrO₃ | [1][2][3] |

| Molecular Weight | 271.11 g/mol | [1][2] |

| Purity | Typically ≥97% | [2] |

| Appearance | Light yellow powder solid (for similar compounds) | [4] |

| Storage | Room temperature, sealed in a dry environment | [1][2] |

| Solubility | Slightly soluble in water (for a similar compound) | [4] |

Hazard Identification and GHS Classification

5-(4-Bromophenyl)-5-oxopentanoic acid is classified as hazardous. The following table summarizes its GHS classification. It is important to note that a complete toxicological profile is not available, and the compound should be handled with care, assuming it may have other unknown hazards.[5][6]

| Hazard Class | GHS Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 |

| Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 |

| Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A |

| Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 |

| Warning | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 4 | (None) | (None) | H413: May cause long lasting harmful effects to aquatic life |

Note: This classification is based on data for 5-(4-Bromophenyl)-5-oxopentanoic acid and structurally similar compounds.[5][7][8][9]

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain regarding the detailed signaling pathways or primary biological activities of 5-(4-Bromophenyl)-5-oxopentanoic acid. It is primarily used as a chemical intermediate in the synthesis of more complex molecules.[1][2] Researchers should handle this compound as a substance with unknown biological effects and take appropriate precautions.

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is essential for minimizing risks associated with handling 5-(4-Bromophenyl)-5-oxopentanoic acid.

4.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following diagram outlines the hierarchy of controls for safe handling.

Caption: Hierarchy of controls for managing chemical hazards.

A detailed protocol for donning and doffing PPE should be followed. At a minimum, the following PPE is required:

-

Eye Protection: Chemical safety goggles.[7]

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).[7]

-

Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.[7]

-

Respiratory Protection: Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[5]

4.2. General Handling Protocol

The following workflow should be followed when handling 5-(4-Bromophenyl)-5-oxopentanoic acid.

Caption: Standard workflow for handling chemical reagents.

Key Handling Practices:

-

Avoid contact with skin, eyes, and clothing.[7]

-

Wash hands thoroughly after handling.[7]

-

Do not eat, drink, or smoke in the laboratory.[7]

-

Use in a well-ventilated area, preferably a chemical fume hood.[7]

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

4.3. Spill Response Protocol

In the event of a spill, the following protocol should be initiated immediately.

Caption: Emergency protocol for chemical spills.

Key Spill Response Steps:

-

Evacuate: Ensure unprotected personnel are away from the spill area.[7]

-

Ventilate: Ensure the area is well-ventilated.[7]

-

Contain: Prevent the spill from spreading or entering drains.[7]

-

Clean-up: Use an inert absorbent material to collect the spilled solid. Avoid generating dust. Place the absorbed material into a suitable container for disposal.

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5][6] |

Fire-Fighting and Disposal

-

Fire-Fighting: Use dry chemical, foam, water spray, or carbon dioxide as extinguishing media. Firefighters should wear self-contained breathing apparatus.

-

Disposal: Dispose of this material and its container at a licensed hazardous-waste disposal facility.[5] Do not allow it to enter drains or the environment.[7] All disposal practices must be in accordance with federal, state, and local regulations.

This technical guide is intended to provide essential safety and handling information. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use and ensure you are fully trained in the proper laboratory procedures.

References

- 1. 35333-26-7|5-(4-Bromophenyl)-5-oxopentanoic acid|BLD Pharm [bldpharm.com]

- 2. calpaclab.com [calpaclab.com]

- 3. PubChemLite - 5-(4-bromophenyl)-5-oxopentanoic acid (C11H11BrO3) [pubchemlite.lcsb.uni.lu]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. angenechemical.com [angenechemical.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. aksci.com [aksci.com]

- 8. synzeal.com [synzeal.com]

- 9. aablocks.com [aablocks.com]

Solubility Profile of 5-(4-Bromophenyl)-5-oxopentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-(4-Bromophenyl)-5-oxopentanoic acid. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines a predictive qualitative solubility analysis based on its molecular structure, followed by a detailed experimental protocol for the quantitative determination of its solubility in various solvents. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in their work.

Predicted Solubility of 5-(4-Bromophenyl)-5-oxopentanoic Acid

The solubility of an organic compound is primarily governed by its molecular structure and the principle of "like dissolves like". 5-(4-Bromophenyl)-5-oxopentanoic acid possesses three key functional groups that dictate its solubility: a carboxylic acid, a ketone, and a bromophenyl group.

-

Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This feature generally imparts solubility in polar protic solvents like water and alcohols.[1][2] Carboxylic acids with up to four carbon atoms are typically miscible with water, but solubility decreases as the carbon chain length increases.[3] Given the overall size of 5-(4-Bromophenyl)-5-oxopentanoic acid, its water solubility is expected to be limited. The acidity of the carboxyl group also means its solubility will be significantly higher in alkaline aqueous solutions (e.g., sodium hydroxide, sodium bicarbonate) due to the formation of a more soluble salt.

-

Ketone Group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor. This contributes to solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and to some extent in polar protic solvents.[4]

-

Bromophenyl Group: This is a large, non-polar, and hydrophobic part of the molecule. The presence of the benzene ring and the bromine atom will significantly decrease water solubility and promote solubility in non-polar organic solvents such as toluene, hexane, and dichloromethane.

Qualitative Solubility Prediction:

Based on the interplay of these functional groups, a qualitative solubility profile can be predicted.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents | ||

| Water | Low | The large hydrophobic bromophenyl group counteracts the polarity of the carboxylic acid and ketone groups. |

| Alcohols (Methanol, Ethanol) | Moderately Soluble | The alkyl chain of the alcohols can interact with the non-polar part of the molecule, while the hydroxyl group can hydrogen bond with the carboxylic acid and ketone. |

| Polar Aprotic Solvents | ||

| Acetone, Ethyl Acetate | Soluble | These solvents can effectively solvate the polar ketone and carboxylic acid groups without the unfavorable interactions with the large non-polar moiety that water would have. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Non-Polar Solvents | ||

| Toluene, Dichloromethane | Moderately to Sparingly Soluble | The large non-polar bromophenyl group will favor interaction with these solvents. |

| Hexane, Diethyl Ether | Sparingly Soluble to Insoluble | While non-polar, the presence of the polar carboxylic acid and ketone groups will limit solubility in highly non-polar aliphatic solvents. |

| Aqueous Solutions | ||

| Dilute Aqueous NaOH/NaHCO3 | Highly Soluble | The carboxylic acid will be deprotonated to form a highly polar and water-soluble carboxylate salt. |

| Dilute Aqueous HCl | Low | The acidic conditions will keep the carboxylic acid in its protonated, less soluble form. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the shake-flask method followed by a suitable analytical technique like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) is recommended.[5][6]

Principle

An excess amount of the solid compound is equilibrated with a solvent at a constant temperature until the solution is saturated. The solid and liquid phases are then separated, and the concentration of the dissolved compound in the supernatant is quantified.

Materials and Equipment

-

5-(4-Bromophenyl)-5-oxopentanoic acid (solid)

-

Selected solvents (e.g., water, ethanol, acetone, toluene, pH-adjusted buffers)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

Procedure

-

Preparation: Add an excess amount of 5-(4-Bromophenyl)-5-oxopentanoic acid to a series of vials, each containing a known volume of a different solvent. "Excess" means that undissolved solid should be visible after the equilibration period.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant. To remove any remaining undissolved particles, either centrifuge the sample and collect the supernatant or filter the sample through a syringe filter.[7]

-

Quantification:

-

UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of known concentrations of the compound in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve.

-

Dilute the saturated sample solution with the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.[8][9]

-

-

HPLC:

-

Develop an appropriate HPLC method (column, mobile phase, flow rate, detector wavelength) for the compound.

-

Prepare a series of standard solutions of known concentrations and inject them to create a calibration curve based on peak area.

-

Dilute the saturated sample solution with the mobile phase.

-

Inject the diluted sample and determine its concentration from the calibration curve.[10]

-

-

-

Calculation: Calculate the solubility of 5-(4-Bromophenyl)-5-oxopentanoic acid in the solvent, taking into account any dilution factors. Express the solubility in units such as mg/mL or mol/L.

Data Presentation

The experimentally determined solubility data should be organized in a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method |

| Water | 25 | [Experimental Value] | [Experimental Value] | UV-Vis / HPLC |

| Ethanol | 25 | [Experimental Value] | [Experimental Value] | UV-Vis / HPLC |

| Acetone | 25 | [Experimental Value] | [Experimental Value] | UV-Vis / HPLC |

| Toluene | 25 | [Experimental Value] | [Experimental Value] | UV-Vis / HPLC |

| 0.1 M NaOH | 25 | [Experimental Value] | [Experimental Value] | UV-Vis / HPLC |

| 0.1 M HCl | 25 | [Experimental Value] | [Experimental Value] | UV-Vis / HPLC |

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 5-(4-Bromophenyl)-5-oxopentanoic acid.

Caption: Workflow for determining the solubility of 5-(4-Bromophenyl)-5-oxopentanoic acid.

References

- 1. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 2. byjus.com [byjus.com]

- 3. youtube.com [youtube.com]

- 4. thestudentroom.co.uk [thestudentroom.co.uk]

- 5. who.int [who.int]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. rjptonline.org [rjptonline.org]

- 10. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

An In-depth Technical Guide to 5-(4-Bromophenyl)-5-oxopentanoic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Bromophenyl)-5-oxopentanoic acid, a versatile keto-acid, has quietly established its significance in the landscape of medicinal chemistry and organic synthesis. While not a household name in the annals of groundbreaking molecular discoveries, its role as a crucial intermediate and building block has contributed to the development of complex, biologically active molecules. This technical guide delves into the probable discovery, historical context, synthesis, and evolving applications of this compound, providing researchers and drug development professionals with a comprehensive understanding of its utility. The document outlines a detailed, representative synthetic protocol, summarizes key physicochemical and spectral data, and illustrates its synthetic lineage and applications through logical workflow diagrams.

Discovery and Historical Context

The formal "discovery" of 5-(4-Bromophenyl)-5-oxopentanoic acid is not prominently documented in a singular, seminal publication. Its emergence is more likely rooted in the broader exploration of fundamental organic reactions, specifically the Friedel-Crafts acylation , a cornerstone of aromatic chemistry established by Charles Friedel and James Crafts in 1877[1][2]. The structure of 5-(4-Bromophenyl)-5-oxopentanoic acid strongly suggests its initial synthesis via the acylation of bromobenzene with glutaric anhydride. This reaction is a straightforward and logical extension of the Friedel-Crafts methodology, and it is highly probable that the compound was first prepared in this manner as part of broader studies on 4-aroylbutyric acids.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of 5-(4-Bromophenyl)-5-oxopentanoic acid is presented below. While a comprehensive set of experimental spectral data for this specific compound is not available in a single peer-reviewed publication, the following table includes expected values based on its structure and data from analogous compounds.

| Property | Value | Reference |

| CAS Number | 35333-26-7 | [4][5][6] |

| Molecular Formula | C₁₁H₁₁BrO₃ | [4][5] |

| Molecular Weight | 271.11 g/mol | [4][5] |

| Appearance | Off-white to pale yellow solid (Expected) | |

| Melting Point | Not consistently reported | |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, MeOH), sparingly soluble in water (Expected) | |

| ¹H NMR (Expected) | Peaks corresponding to aromatic protons (ortho and meta to the carbonyl), and three methylene groups of the pentanoic acid chain. The carboxylic acid proton would appear as a broad singlet. | |

| ¹³C NMR (Expected) | Resonances for the carbonyl carbon, carboxylic acid carbon, aromatic carbons (including the carbon attached to bromine), and the aliphatic carbons of the pentanoic acid chain. | |

| IR (KBr, cm⁻¹) (Expected) | Characteristic peaks for C=O (ketone and carboxylic acid), C-O (carboxylic acid), aromatic C-H, aliphatic C-H, and C-Br stretching. A broad O-H stretch for the carboxylic acid would also be present. | |

| Mass Spec (Expected) | Molecular ion peak [M]+ at m/z ~270 and ~272 in a ~1:1 ratio due to the isotopic abundance of ⁷⁹Br and ⁸¹Br. |

Experimental Protocols: Synthesis of 5-(4-Bromophenyl)-5-oxopentanoic Acid

The most probable and widely applicable method for the synthesis of 5-(4-Bromophenyl)-5-oxopentanoic acid is the Friedel-Crafts acylation of bromobenzene with glutaric anhydride. A detailed, representative protocol based on established procedures for similar reactions is provided below.

Reaction: Friedel-Crafts Acylation

Reagents:

-

Bromobenzene

-

Glutaric anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM) or another suitable inert solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Deionized water

-

Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with anhydrous aluminum chloride (1.2 to 2.2 equivalents) and dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: A solution of glutaric anhydride (1.0 equivalent) and bromobenzene (1.0 to 1.5 equivalents) in dry dichloromethane is added dropwise to the stirred suspension of aluminum chloride at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is cooled to 0 °C and quenched by the slow addition of crushed ice, followed by concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and precipitates the product.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3x). The combined organic extracts are washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude 5-(4-Bromophenyl)-5-oxopentanoic acid can be further purified by recrystallization from a suitable solvent system (e.g., toluene, or a mixture of ethyl acetate and hexanes).

Expected Yield: 70-90%

Role in Drug Discovery and Development

5-(4-Bromophenyl)-5-oxopentanoic acid serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The "4-bromophenyl" moiety is a common feature in many biologically active compounds, and this keto-acid provides a straightforward route to incorporate this group while also offering multiple points for further chemical modification.

While the compound itself is not known to be a specific signaling pathway modulator, its derivatives have been investigated in various therapeutic areas. For instance, the core structure is related to intermediates used in the synthesis of potent dual endothelin receptor antagonists like Macitentan, which is used for the treatment of pulmonary arterial hypertension. The bromo-aromatic functional group is particularly useful for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the introduction of diverse substituents and the construction of complex molecular architectures.

Visualizations

Logical Workflow: From Discovery to Application

Caption: Logical workflow from the probable discovery to the modern applications of the compound.

Experimental Workflow: Synthesis via Friedel-Crafts Acylation

Caption: A streamlined workflow for the synthesis of the target compound.

Role as a Synthetic Intermediate

Caption: The role of the compound as a versatile synthetic intermediate.

Conclusion

5-(4-Bromophenyl)-5-oxopentanoic acid is a compound whose significance lies not in a celebrated discovery but in its steadfast utility as a versatile chemical building block. Its straightforward synthesis, rooted in the principles of the Friedel-Crafts acylation, and its multiple functional groups have made it a valuable tool for medicinal chemists and synthetic organic chemists. As the quest for novel therapeutics continues, the strategic application of such well-defined intermediates will remain a critical component of the drug discovery and development process. This guide provides a foundational understanding of this compound, intended to aid researchers in leveraging its potential in their synthetic endeavors.

References

- 1. byjus.com [byjus.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. 35333-26-7|5-(4-Bromophenyl)-5-oxopentanoic acid|BLD Pharm [bldpharm.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 35333-26-7 | MFCD00672057 | 5-(4-Bromophenyl)-5-oxopentanoic acid [aaronchem.com]

Application Notes and Protocols for the Synthesis of 5-(4-Bromophenyl)-5-oxopentanoic Acid via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-(4-Bromophenyl)-5-oxopentanoic acid through the Friedel-Crafts acylation of bromobenzene with glutaric anhydride. This method offers a reliable route to obtaining the target keto acid, a valuable intermediate in the synthesis of various organic molecules, including potential pharmaceutical agents. The protocol outlines the necessary reagents, equipment, reaction conditions, and purification procedures. Additionally, a summary of key reaction parameters and expected outcomes is presented for easy reference.

Introduction

The Friedel-Crafts acylation is a fundamental and widely utilized reaction in organic synthesis for the formation of carbon-carbon bonds, specifically for the introduction of an acyl group to an aromatic ring.[1][2] This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to activate the acylating agent.[3] The resulting aryl ketones are versatile intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.

This application note details the synthesis of 5-(4-Bromophenyl)-5-oxopentanoic acid by reacting bromobenzene with glutaric anhydride in the presence of aluminum chloride. The bromophenyl moiety and the carboxylic acid functionality make this molecule a useful building block for further chemical modifications and drug design.

Reaction Scheme

The overall reaction for the synthesis of 5-(4-Bromophenyl)-5-oxopentanoic acid is depicted below:

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 5-(4-Bromophenyl)-5-oxopentanoic acid.

| Parameter | Value | Reference |

| Reactants | ||

| Bromobenzene (molar equivalent) | 1.0 | [4] |

| Glutaric Anhydride (molar equivalent) | 1.0 | Adapted from similar procedures |

| Aluminum Chloride (molar equivalent) | 2.2 | Adapted from similar procedures |

| Reaction Conditions | ||

| Solvent | Carbon Disulfide or Nitrobenzene | Adapted from similar procedures |

| Temperature | 0°C to room temperature | Adapted from similar procedures |

| Reaction Time | Several hours | Adapted from similar procedures |

| Product Information | ||

| Molecular Formula | C₁₁H₁₁BrO₃ | [5] |

| Molecular Weight | 271.11 g/mol | [6] |

| Appearance | White to off-white solid | General knowledge |

| Melting Point | 194-196 °C | [7] |

| Expected Yield | ||

| Theoretical Yield | (Calculated based on limiting reagent) | N/A |

| Reported Yield | ~75-85% (based on analogous reactions) | [7] |

Experimental Protocol

This protocol is based on established principles of Friedel-Crafts acylation and adapted for the specific synthesis of 5-(4-Bromophenyl)-5-oxopentanoic acid.

Materials and Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a calcium chloride drying tube

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, Buchner funnel)

-

Rotary evaporator

-

Bromobenzene

-

Glutaric anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Carbon disulfide (CS₂) or Nitrobenzene (as solvent)

-

Concentrated hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride guard tube to protect the reaction from atmospheric moisture.

-

Reagent Charging: In a fume hood, charge the flask with anhydrous aluminum chloride (2.2 equivalents) and the chosen solvent (e.g., carbon disulfide). Cool the mixture in an ice bath with stirring.

-

Addition of Reactants: Dissolve glutaric anhydride (1.0 equivalent) in the solvent and add it to the dropping funnel. Add this solution dropwise to the stirred suspension of aluminum chloride at a rate that maintains the temperature below 10°C. After the addition is complete, add bromobenzene (1.0 equivalent) dropwise from the dropping funnel under the same temperature control.

-

Reaction: After the addition of all reactants, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: If a biphasic mixture is formed, separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts.

-

Washing: Wash the combined organic extracts with a saturated sodium bicarbonate solution to remove any unreacted glutaric anhydride and the carboxylic acid product from the organic phase. The product will be in the aqueous basic layer as its sodium salt.

-

Acidification and Isolation: Acidify the aqueous bicarbonate layer with concentrated hydrochloric acid until the product precipitates out as a solid.

-

Purification: Collect the crude product by vacuum filtration using a Buchner funnel and wash with cold water. The crude solid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 5-(4-Bromophenyl)-5-oxopentanoic acid.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 5-(4-Bromophenyl)-5-oxopentanoic acid.

Reaction Mechanism Signaling Pathway

Caption: Mechanism of the Friedel-Crafts acylation.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid contact with skin and eyes.

-

Carbon disulfide is highly flammable and toxic.

-

Bromobenzene is a skin and eye irritant.

-

Concentrated hydrochloric acid is corrosive.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The Friedel-Crafts acylation of bromobenzene with glutaric anhydride provides an effective method for the synthesis of 5-(4-Bromophenyl)-5-oxopentanoic acid. The protocol described herein is a robust procedure that can be adapted for various scales of production. Careful control of reaction conditions, particularly temperature and moisture, is crucial for achieving a good yield and purity of the final product. This versatile intermediate holds potential for applications in medicinal chemistry and materials science.

References

- 1. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. maths.tcd.ie [maths.tcd.ie]

- 5. PubChemLite - 5-(4-bromophenyl)-5-oxopentanoic acid (C11H11BrO3) [pubchemlite.lcsb.uni.lu]

- 6. 35333-26-7|5-(4-Bromophenyl)-5-oxopentanoic acid|BLD Pharm [bldpharm.com]

- 7. rsc.org [rsc.org]

Synthesis of 5-(4-Bromophenyl)-5-oxopentanoic Acid Derivatives: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 5-(4-bromophenyl)-5-oxopentanoic acid and its derivatives. The primary synthetic route detailed is the Friedel-Crafts acylation of bromobenzene with glutaric anhydride, a robust and well-established method for the preparation of aryl keto acids. This protocol is supported by extensive data from analogous syntheses and provides a foundational methodology for researchers in medicinal chemistry and drug development. Included are detailed experimental procedures, tabulated quantitative data, and workflow visualizations to ensure reproducibility and facilitate further investigation into the applications of these compounds.

Introduction

5-(4-Bromophenyl)-5-oxopentanoic acid and its derivatives are valuable intermediates in the synthesis of various biologically active molecules. The presence of the bromophenyl moiety offers a versatile handle for further chemical modifications, such as cross-coupling reactions, making these compounds attractive starting materials for the development of novel therapeutic agents. The core structure, an aryl keto acid, is a common pharmacophore found in a range of bioactive compounds. This application note outlines a reliable experimental protocol for the synthesis of the title compound, leveraging the principles of Friedel-Crafts acylation.

Synthesis of 5-(4-Bromophenyl)-5-oxopentanoic Acid

The synthesis of 5-(4-bromophenyl)-5-oxopentanoic acid is most effectively achieved through the Friedel-Crafts acylation of bromobenzene with glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction proceeds via the formation of an acylium ion from glutaric anhydride and AlCl₃, which then attacks the electron-rich bromobenzene ring.

Reaction Scheme

Caption: General reaction scheme for the synthesis of 5-(4-Bromophenyl)-5-oxopentanoic acid.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of structurally similar compounds, such as 4-(4-fluorobenzoyl)butyric acid.[1][2]

Materials:

-

Bromobenzene

-

Glutaric Anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric Acid (HCl), concentrated and 1N solution

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser (with a drying tube), add anhydrous aluminum chloride (2.2 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane.

-

Addition of Reactants: Cool the flask in an ice bath to 0-5 °C. Charge the dropping funnel with a solution of glutaric anhydride (1.0 equivalent) and bromobenzene (1.1 equivalents) in anhydrous dichloromethane.

-

Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture in an ice bath and slowly and carefully quench it by the dropwise addition of a cold 1N HCl solution. This should be done in a fume hood as HCl gas will evolve.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1N HCl, water, and saturated sodium bicarbonate solution. The product will be in the aqueous bicarbonate layer.

-

Isolation: Acidify the aqueous bicarbonate layer with concentrated HCl to a pH of 1-2, which will precipitate the crude product.

-

Purification: Collect the precipitate by vacuum filtration using a Büchner funnel, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetone/water or ethanol/water).

Workflow Diagram

Caption: Experimental workflow for the synthesis of 5-(4-Bromophenyl)-5-oxopentanoic acid.

Quantitative Data

| Parameter | Value | Reference/Analogy |

| CAS Number | 35333-26-7 | [3][4][5] |

| Molecular Formula | C₁₁H₁₁BrO₃ | [3] |

| Molecular Weight | 271.11 g/mol | [3] |

| Purity | >97% | [3] |

| Expected Yield | 70-85% | Based on the synthesis of 4-(4-fluorobenzoyl)butyric acid.[1] |

| Expected Melting Point | 140-150 °C | Inferred from the melting point of 4-(4-fluorobenzoyl)butyric acid (141-143 °C).[1] |

| Storage | Room temperature, sealed in dry | [5] |

Characterization

The structure and purity of the synthesized 5-(4-bromophenyl)-5-oxopentanoic acid can be confirmed by standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns indicative of a 1,4-disubstituted benzene ring. Signals for the aliphatic protons of the pentanoic acid chain will also be present.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons, and the aliphatic carbons.

-